molecular formula C17H23N3O2 B2548828 tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate CAS No. 1116136-42-5

tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate

Cat. No.: B2548828
CAS No.: 1116136-42-5
M. Wt: 301.39
InChI Key: PBBFPFMDWOUAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring:

  • A tert-butyl carbamate group at the piperidine nitrogen, serving as a protective group for amines during synthesis .
  • A piperidine ring substituted at the 4-position with a 1H-pyrrolo[3,2-b]pyridine moiety, a bicyclic aromatic system combining pyrrole and pyridine rings.
  • Applications as a key intermediate in pharmaceuticals, particularly kinase inhibitors (e.g., crizotinib derivatives) .

Properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)13-11-19-14-5-4-8-18-15(13)14/h4-5,8,11-12,19H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBFPFMDWOUAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate typically involves the following steps:

    Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable reagents.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrrolo[3,2-b]pyridine core with piperidine derivatives under suitable conditions.

    Protection of the amine group: The tert-butyl group is introduced to protect the amine functionality, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolo[3,2-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Biological Activities

This compound has shown promise in several biological assays:

Anticancer Activity

Case studies have indicated that tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

Research suggests that this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders:

  • Target Receptors : Dopamine and serotonin receptors.
  • Observed Effects : Anxiolytic and antidepressant-like effects in animal models.

Therapeutic Implications

The unique structure of this compound allows for the development of novel therapeutic agents targeting specific pathways involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerMCF-7Cytotoxicity
AnticancerA549Inhibition of proliferation
NeuropharmacologicalAnimal ModelsAnxiolytic effects

Mechanism of Action

The mechanism of action of tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various downstream effects in cells or organisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s analogs differ in heterocyclic systems , substituents , and stereochemistry , influencing their physicochemical properties and biological activity.

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Applications Reference
tert-Butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate Pyrrolo[3,2-b]pyridine, unsubstituted piperidine ~344 (estimated) Kinase inhibitor intermediates
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Saturated pyrrolopyridine ring (octahydro) Not specified Scaffold for CNS-targeting drugs
(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Pyrazole, dichloro-fluorophenyl substituent 691.5 (exact mass) Crizotinib intermediate (ALK inhibitor)
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Imidazo-pyrrolopyrazine fused system, tosyl group 510 (M+H)+ Kinase inhibitor development
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Boronate ester substituent 344.21 Suzuki-Miyaura cross-coupling precursor

Physicochemical Properties

  • Solubility: The tert-butyl group enhances lipophilicity, but polar substituents (e.g., hydroxyl, amino) in analogs like ’s compound improve aqueous solubility .
  • Molecular Weight : Higher molecular weights (e.g., 691.5 g/mol in crizotinib intermediates) may limit blood-brain barrier permeability, restricting CNS applications .

Biological Activity

Tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate (CAS Number: 148581-42-4) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tert-butyl group, a piperidine ring, and a pyrrolo[3,2-b]pyridine moiety. These characteristics suggest potential utility in various biological applications, particularly in neuropharmacology.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as a neuroprotective agent . Its potential mechanisms of action may involve modulation of neurotransmitter systems, which could have implications for treating neurodegenerative diseases and mood disorders.

Initial studies suggest that this compound may interact with various neurotransmitter receptors. This interaction could influence neurotransmission pathways, potentially leading to neuroprotective effects. However, detailed binding affinity studies and mechanisms of action are still required to fully understand its pharmacological profile.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylateC₁₇H₂₃N₃O₂Similar piperidine structure but different pyridine orientation
Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylateC₁₇H₂₃N₃O₂Contains a dimethylamino group affecting solubility and reactivity
Tert-butyl 4-(aminomethyl)-4-hydroxyazepane-1-carboxylateC₁₇H₂₃N₃O₂Features an azepane ring instead of piperidine

This comparison highlights the diversity within this class of chemicals while emphasizing the unique structural features and potential applications of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Neuroprotective Effects : A study indicated that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
  • Anti-inflammatory Activity : Research has shown that derivatives of pyrrolopyridine compounds can exhibit anti-inflammatory effects through inhibition of COX enzymes . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
  • Drug Development : The compound's structural features have made it a candidate for drug development targeting various neurological disorders. Studies have indicated promising results in preclinical models .

Q & A

Q. Basic

  • Respiratory protection : Use NIOSH-approved respirators to avoid inhalation of fine particulates .
  • Hand/Eye protection : Wear nitrile gloves and chemical goggles to prevent skin/eye contact. Eyewash stations must be accessible .
  • Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
  • Hazard mitigation : Avoid open flames; the compound may produce toxic fumes under thermal stress .

What synthetic routes are employed to prepare this compound?

Q. Basic

  • Key steps :
    • Coupling reactions : Use Suzuki-Miyaura cross-coupling to attach the pyrrolopyridine moiety to the piperidine ring. Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts .
    • Boc protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine .
    • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Which analytical techniques are effective for characterizing this compound?

Q. Basic

Technique Conditions/Results Reference
LCMS/HPLC m/z [M+H]+ observed; Retention time: 1.23 min (SQD-FA05 conditions)
¹H/¹³C NMR Confirm regiochemistry via coupling constants (e.g., J = 8.2 Hz for pyrrolo protons)
X-ray diffraction Resolve crystal structure (R factor <0.05) to validate stereochemistry

How can coupling reactions involving the pyrrolo[3,2-b]pyridine moiety be optimized?

Q. Advanced

  • Catalyst screening : Test Pd(OAc)₂ with XPhos ligands to enhance cross-coupling efficiency .
  • Solvent optimization : Use tetrahydrofuran (THF)/H₂O (3:1) at 80°C for improved solubility of boronic acid intermediates .
  • Yield enhancement : Add molecular sieves (4Å) to scavenge moisture and prevent hydrolysis of sensitive intermediates .

How can discrepancies in spectroscopic data during structural elucidation be resolved?

Q. Advanced

  • Multi-technique validation : Cross-reference NMR, HRMS, and IR data to resolve ambiguous peaks (e.g., overlapping signals in aromatic regions) .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels at suspected sites to confirm assignments .

What strategies identify and quantify impurities in synthesized batches?

Q. Advanced

  • HPLC-MS profiling : Use a C18 column (0.1% formic acid in H₂O/MeCN) to separate by-products. Compare retention times and fragmentation patterns with standards .
  • Limit tests : Apply ICP-MS to detect heavy metal residues (e.g., Pd) from catalytic steps; acceptable limits <10 ppm .
  • Stability studies : Accelerate degradation under heat/light (40°C, 75% RH) and monitor via TLC for decomposition products .

How do computational methods assist in predicting reactivity?

Q. Advanced

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • Kinetic modeling : Optimize reaction parameters (e.g., temperature, catalyst loading) using Arrhenius equations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.